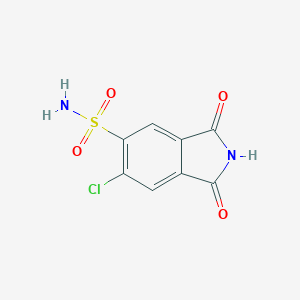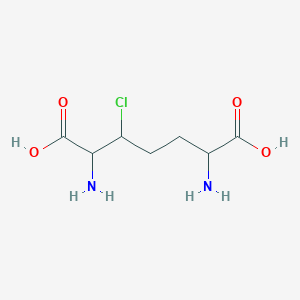
3-Chlorodiaminopimelic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Chlorodiaminopimelic acid (3-CDAP) is a derivative of diaminopimelic acid (DAP) which is a key component of bacterial cell walls. 3-CDAP has been extensively studied for its potential use as a biomarker for bacterial infections and as a tool for studying bacterial cell wall biosynthesis.
Wirkmechanismus
The mechanism of action of 3-Chlorodiaminopimelic acid is related to its role in bacterial cell wall biosynthesis. DAP is a key component of the peptidoglycan layer in bacterial cell walls, and 3-Chlorodiaminopimelic acid is incorporated into this layer in place of DAP. This incorporation leads to a weakened cell wall and increased susceptibility to antibiotics.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of 3-Chlorodiaminopimelic acid are related to its incorporation into the bacterial cell wall. The weakened cell wall can lead to increased susceptibility to antibiotics, as well as increased susceptibility to host immune defenses.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 3-Chlorodiaminopimelic acid in lab experiments is its reliability as a biomarker for bacterial infections. However, one limitation is the potential for false positives due to the presence of 3-Chlorodiaminopimelic acid in some non-pathogenic bacteria.
Zukünftige Richtungen
For research on 3-Chlorodiaminopimelic acid include the development of more sensitive and specific detection methods, as well as the exploration of its potential use in the development of new antibiotics targeting bacterial cell wall biosynthesis. Additionally, further research is needed to better understand the physiological effects of 3-Chlorodiaminopimelic acid incorporation into bacterial cell walls.
Synthesemethoden
The synthesis of 3-Chlorodiaminopimelic acid involves the chlorination of DAP using thionyl chloride or phosphorus pentachloride. The resulting product can then be purified using various chromatography techniques.
Wissenschaftliche Forschungsanwendungen
3-Chlorodiaminopimelic acid has been used as a biomarker for bacterial infections due to its presence in the cell walls of many Gram-negative bacteria. It has been shown to be a reliable marker for detecting bacterial infections in both human and animal samples.
Eigenschaften
CAS-Nummer |
114831-14-0 |
|---|---|
Produktname |
3-Chlorodiaminopimelic acid |
Molekularformel |
C7H13ClN2O4 |
Molekulargewicht |
224.64 g/mol |
IUPAC-Name |
2,6-diamino-3-chloroheptanedioic acid |
InChI |
InChI=1S/C7H13ClN2O4/c8-3(5(10)7(13)14)1-2-4(9)6(11)12/h3-5H,1-2,9-10H2,(H,11,12)(H,13,14) |
InChI-Schlüssel |
UZCHFKQDEKHHGI-UHFFFAOYSA-N |
SMILES |
C(CC(C(=O)O)N)C(C(C(=O)O)N)Cl |
Kanonische SMILES |
C(CC(C(=O)O)N)C(C(C(=O)O)N)Cl |
Synonyme |
3-CDPA 3-chlorodiaminopimelic acid |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




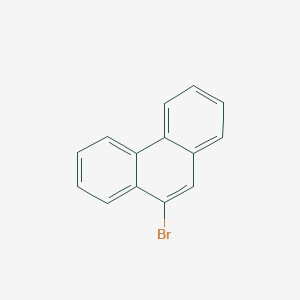
![2-(Ethyl{4-[2-(4-nitrophenyl)ethenyl]phenyl}amino)ethan-1-ol](/img/structure/B47483.png)





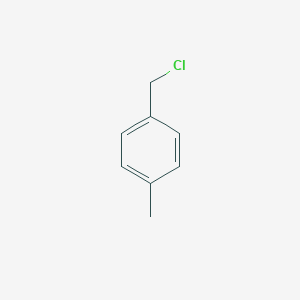
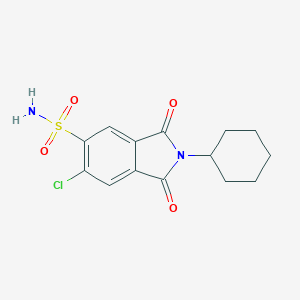
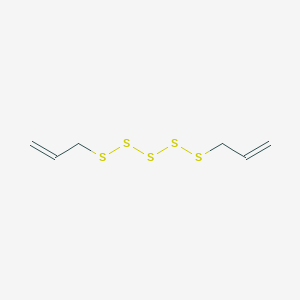
![(1R,3S,5E)-5-[(2E)-2-[(3aS,7aR)-1-(6,6-difluoro-7-hydroxy-7-methyloctan-2-yl)-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol](/img/structure/B47505.png)
